

# (-)-Isosclerone enantiomer regiolone structure

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## Compound of Interest

Compound Name: (-)-Isosclerone

Cat. No.: B592930

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## An In-depth Technical Guide to (-)-Isosclerone Enantiomer: Regiolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **(-)-Isosclerone**, also known as regiolone. It includes detailed information on its stereochemistry, physicochemical properties, and known biological effects, with a focus on its phytotoxicity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

Regiolone is the trivial name for the (-)-enantiomer of isosclerone. Its systematic IUPAC name is (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one<sup>[1]</sup>. The absolute configuration of regiolone has been determined to be (R), and it is the levorotatory isomer<sup>[2]</sup>. Its enantiomer, (+)-isosclerone, possesses the (S) configuration and is dextrorotatory.

The chemical structure and key properties of regiolone are summarized below.

Table 1: Chemical and Physical Properties of Regiolone

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	178.18 g/mol	PubChem[1]
IUPAC Name	(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one	PubChem[1]
Chirality	(R)-enantiomer	ResearchGate[2]
Optical Rotation	Levorotatory (-)	ResearchGate[2]
Synonyms	(-)-Isosclerone, (R)-(-)-Regiolone	PubChem[1]

## Experimental Data

### Spectroscopic Data

Detailed experimental spectroscopic data for regiolone is crucial for its identification and characterization. While a complete, published experimental spectrum is not readily available in public databases, the expected signals can be inferred from its structure and data for related compounds.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for Regiolone

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)
H-2	2.0-2.2	C-1	~200 (C=O)
H-3	2.6-2.8	C-2	~35
H-4	4.8-5.0 (t)	C-3	~45
H-5	7.0-7.2 (d)	C-4	~65 (C-OH)
H-6	7.4-7.6 (t)	C-4a	~130
H-7	6.8-7.0 (d)	C-5	~115
4-OH	Broad singlet	C-6	~135
8-OH	Broad singlet	C-7	~118
C-8	~155 (C-OH)		
C-8a	~120		

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

## Optical Rotation

The specific optical rotation is a key parameter for distinguishing between the enantiomers of isosclerone. Regiolone is the levorotatory enantiomer.

Table 3: Optical Rotation Data

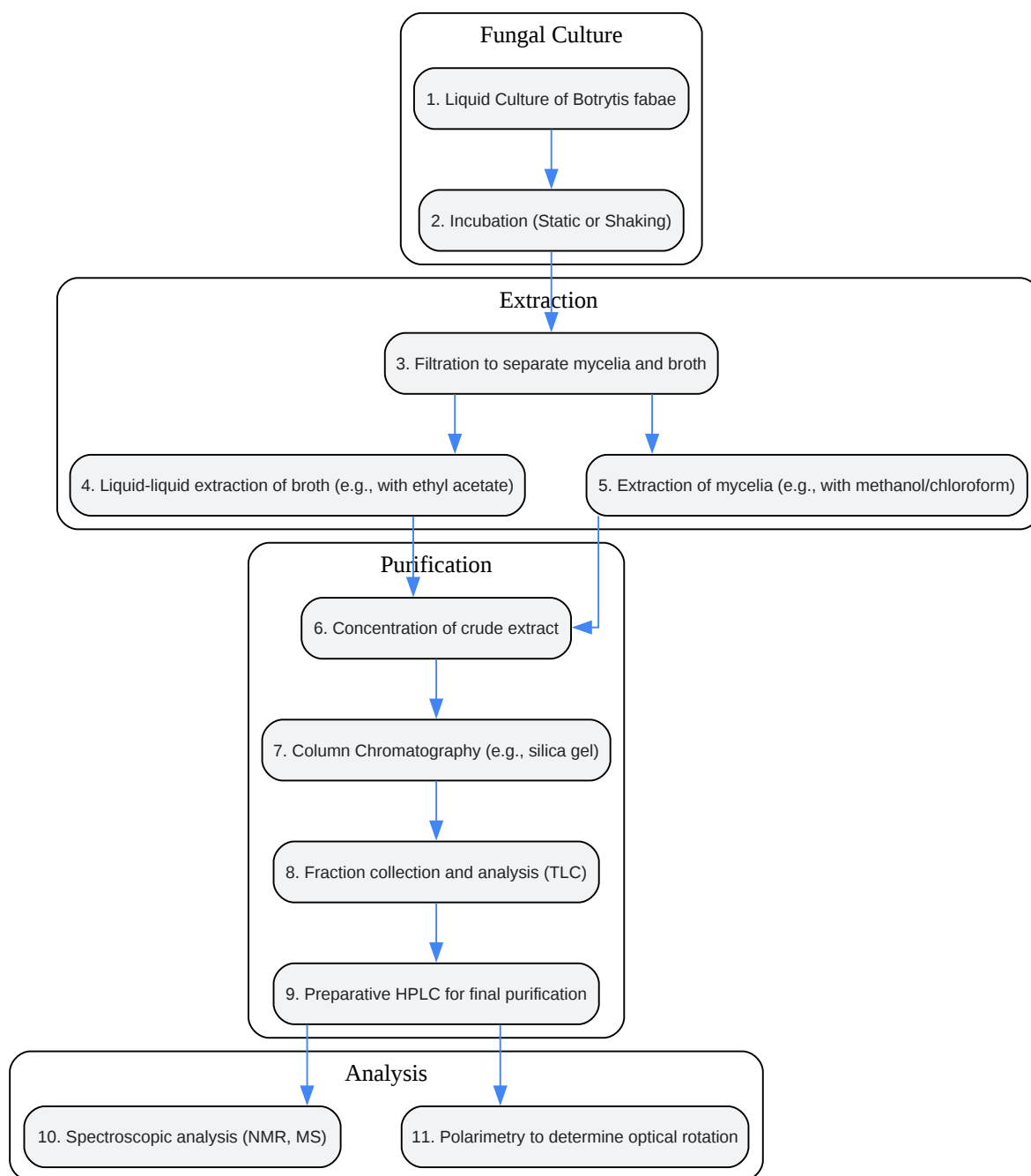
Compound	Configuration	Specific Rotation [ $\alpha$ ] <sub>D</sub>
Regiolone	(R)	Negative (-)
Isosclerone	(S)	Positive (+)

## Experimental Protocols

## Isolation of Regiolone from Fungal Culture (General Protocol)

Regiolone is produced by the fungus *Botrytis fabae*<sup>[2]</sup>. The following is a general protocol for the isolation and purification of secondary metabolites from fungal cultures, which can be adapted for regiolone.

Workflow for Fungal Metabolite Isolation



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Caption: General workflow for the isolation and purification of regiolone.

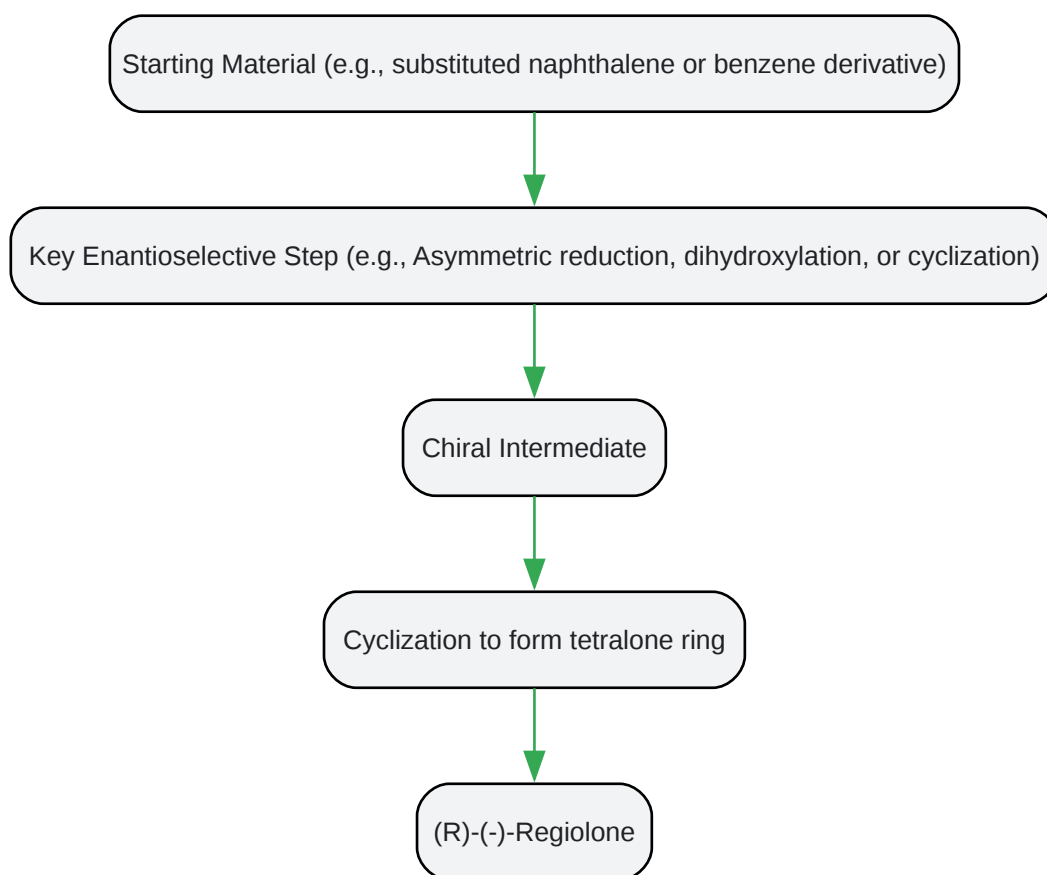
#### Methodology:

- **Fungal Culture:** Inoculate a suitable liquid medium with *Botrytis fabae* and incubate under appropriate conditions to allow for fungal growth and secondary metabolite production.
- **Extraction:** Separate the fungal mycelia from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelia separately, for example, with a mixture of methanol and chloroform.
- **Purification:** Combine the organic extracts and concentrate under reduced pressure. Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity. Monitor the fractions by thin-layer chromatography (TLC).
- **Final Purification:** Pool fractions containing the compound of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) to obtain pure regiolone.
- **Characterization:** Confirm the structure and stereochemistry of the isolated compound using spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS) and polarimetry.

## Enantioselective Synthesis of Regiolone (Conceptual Approach)

An enantioselective synthesis is required to obtain regiolone without its corresponding (S)-enantiomer. While a specific detailed protocol for regiolone is not readily available, a general approach for the asymmetric synthesis of  $\alpha$ -tetralones can be conceptualized.

#### Logical Flow for Enantioselective Synthesis



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Caption: Conceptual workflow for the enantioselective synthesis of regiolone.

A potential synthetic strategy could involve the asymmetric reduction of a corresponding prochiral tetralone precursor using a chiral reducing agent or a catalyst.

## Biological Activity

### Phytotoxicity

Regiolone is known to exhibit phytotoxic activity. The (R) configuration at the C-4 position has been identified as a crucial structural feature for its biological activity[2]. It is produced by the plant pathogen *Botrytis fabae*, which causes chocolate spot disease in faba beans (*Vicia faba*) [2].

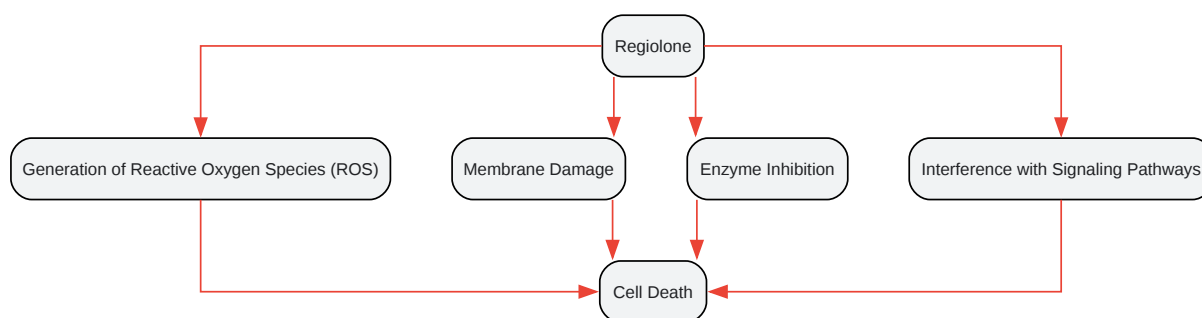
Table 4: Phytotoxic Activity of Regiolone

Target Species	Observed Effect	Source
Vicia faba (Faba bean)	Contributes to chocolate spot disease symptoms	ResearchGate[2]
Various plant species	Inhibition of seed germination and seedling growth	PMC[3]

## Proposed Mechanism of Action

The precise molecular mechanism of regiolone's phytotoxicity is not yet fully elucidated. However, as a phenolic compound, it may interfere with various cellular processes in plants.

### Potential Mechanisms of Phytotoxicity



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Caption: Potential mechanisms of regiolone-induced phytotoxicity.

Possible mechanisms include the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage, disruption of cell membrane integrity, inhibition of essential enzymes, and interference with plant signaling pathways. Further research is needed to fully understand the specific molecular targets of regiolone in plant cells.

## Conclusion



Regiolone, the (R)-enantiomer of isosclerone, is a phytotoxic natural product with a defined stereochemistry that is critical for its biological activity. This guide has summarized the current knowledge on its structure, properties, and biological effects. The provided conceptual protocols for its isolation and synthesis can serve as a foundation for further experimental work. A deeper understanding of its mechanism of action could lead to the development of new herbicides or other agrochemical agents. Further research is warranted to fully explore the potential of this and related compounds.

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## References

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- 2. researchgate.net [researchgate.net]
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